molecular formula C8H12N4O2 B603135 3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine CAS No. 73895-38-2

3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine

Cat. No.: B603135
CAS No.: 73895-38-2
M. Wt: 196.21g/mol
InChI Key: KIEFXUSPHDNXKF-UHFFFAOYSA-N
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Description

3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine is a compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, offers interesting possibilities for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitropyridine: Lacks the propan-2-yl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.

    2,6-diaminopyridine: Lacks the nitro group, which reduces its potential for redox reactions.

    N-isopropyl-3-nitropyridine: Similar structure but lacks the second amine group, affecting its hydrogen bonding capabilities.

Uniqueness

3-nitro-N~6~-(propan-2-yl)pyridine-2,6-diamine is unique due to the presence of both the nitro and amine groups, along with the propan-2-yl substituent. This combination of functional groups provides a balance of redox activity, hydrogen bonding, and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

3-nitro-6-N-propan-2-ylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-5(2)10-7-4-3-6(12(13)14)8(9)11-7/h3-5H,1-2H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEFXUSPHDNXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247480
Record name N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73895-38-2
Record name N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73895-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-(1-Methylethyl)-3-nitro-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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